N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
Description
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide is a benzamide derivative characterized by a benzylpiperidine scaffold substituted with a fluorine atom at the meta position of the benzamide ring. This compound has garnered attention due to its structural similarity to ligands targeting sigma receptors, acetylcholinesterase (AChE), and antiprion agents. Its core structure—comprising a piperidine ring linked to a benzyl group and a fluorinated benzamide moiety—allows for versatile interactions with biological targets, making it a subject of interest in medicinal chemistry and neuropharmacology .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCPSUFVZQZSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidin-4-ylamine, which is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide has applications spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets like receptors in the central nervous system, potentially acting as an agonist or antagonist to modulate neurotransmitter activity and influence signaling pathways.
Scientific Research Applications
Chemistry
this compound serves as a building block in synthesizing complex molecules. It can undergo oxidation to form corresponding carboxylic acids, reduction to form amines, and substitution to create substituted benzamides.
Biology
This compound is studied for interactions with biological targets, such as receptors and enzymes. In vitro studies have demonstrated that fluorobenzamides, including N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, exhibit high affinities to sigma receptors . Specifically, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide binds to sigma receptors with high affinity (Ki = 3.4 nM in guinea pig brain membranes) and high selectivity (sigma-2/sigma-1 = 120) .
Medicine
this compound is investigated for potential therapeutic effects, particularly in neuropharmacology. A related compound, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has been evaluated as a sigma receptor radioligand . Studies in rats indicate that its uptake in the brain is selective to haloperidol-sensitive sigma sites, suggesting its potential for PET imaging of sigma receptors in humans .
Industry
The compound is utilized in developing new materials and chemical processes.
Therapeutic Potential in Neurodegenerative Diseases
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
The benzylpiperidine-benzamide scaffold is a common motif in compounds targeting sigma receptors, AChE, and prion-related pathologies. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings from Comparative Studies
Positional Effects of Fluorine Substitution
- However, its 2-fluoro isomer (N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide) exhibits high sigma-2 receptor affinity (Ki = 3.4 nM) and selectivity (sigma-2/sigma-1 = 120) . Fluorine positioning likely alters steric and electronic interactions with receptor binding pockets, influencing selectivity.
- In antiprion studies, Compound 32 (N-(1-benzylpiperidin-4-yl) sidechain) demonstrated superior activity compared to homologs with extended alkyl chains or substituted benzyl groups, highlighting the importance of the benzylpiperidine core .
Sigma Receptor Selectivity
- N-(1-Benzylpiperidin-4-yl)phenylacetamides show nanomolar affinity for sigma-1 receptors, underscoring the role of the benzylpiperidine moiety in sigma-1 engagement . In contrast, 2-fluorobenzamide derivatives favor sigma-2 receptors, suggesting that the benzamide substituent directs receptor subtype selectivity .
Multitarget Potential
- The benzylpiperidine-benzamide scaffold can be modified for diverse targets. For example, Compound 17 incorporates a triazole-chromenone group to achieve AChE inhibition, whereas antiprion and sigma receptor ligands retain simpler benzamide substitutions .
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as a sigma-1 receptor antagonist. This article explores the detailed biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H21FN2O, with a molecular weight of 312.38 g/mol. The compound features a piperidine ring substituted with a benzyl group and a fluorobenzamide moiety, which is crucial for its biological activity.
This compound primarily acts as an antagonist at sigma-1 receptors. Sigma receptors are implicated in various neurological processes, including pain modulation and neuroprotection. The antagonism of these receptors has been linked to potential therapeutic effects in treating chronic pain conditions and neurodegenerative diseases.
Binding Affinity
Research indicates that this compound exhibits high binding affinity for sigma receptors. For instance, studies have shown that it interacts favorably with sigma receptors, contributing to its analgesic effects. In vitro studies have reported a Ki value (inhibition constant) of approximately 6.0 nM for related compounds, indicating strong receptor interaction .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The piperidine structure is synthesized through standard organic reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the benzyl and fluorobenzamide groups is achieved through nucleophilic substitution reactions.
- Characterization : The compound is characterized using techniques such as NMR spectroscopy and single-crystal X-ray diffraction to confirm its structure and purity.
Alternative synthesis methods, such as microwave-assisted synthesis or solvent-free conditions, have been explored to enhance yields and reduce reaction times.
Pharmacological Applications
This compound has shown potential applications in various therapeutic areas:
- Pain Management : Its role as a sigma-1 receptor antagonist suggests efficacy in reducing neuropathic pain through modulation of pain pathways.
- Neuroprotection : By interacting with sigma receptors, the compound may offer protective effects against neurodegeneration.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct properties that highlight the uniqueness of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | Similar piperidine and fluorobenzamide structure | Exhibits different receptor selectivity |
| N-(1-benzylpiperidin-4-yl)-2-fluorobenzamide | Variation in fluorine position | Potentially altered pharmacodynamics |
| N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide | Chlorine instead of fluorine | May show different biological activities |
The specific receptor binding profile of this compound contributes to its potential efficacy in pain management compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound in various models:
- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to significant reductions in pain response, supporting its use as an analgesic agent.
- Molecular Docking Studies : Computational studies have predicted favorable interactions between the compound and sigma receptors, further validating its potential therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via amide coupling between 3-fluorobenzoic acid derivatives and 1-benzylpiperidin-4-amine. A general procedure involves refluxing acyl chlorides with amines in anhydrous acetonitrile, followed by purification via recrystallization or column chromatography . Optimization may include varying solvents (e.g., DMF for higher solubility), adjusting stoichiometry, or using coupling agents like HATU to improve yields. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify piperidine ring conformation, benzyl group integration, and fluorine coupling patterns. For example, the benzyl protons resonate at δ 7.32–7.24 ppm (multiplet), while the piperidine protons appear as distinct multiplets between δ 3.15–2.32 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for pharmacological studies) using reverse-phase columns (C18) and UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 1B for skin corrosion) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant, GHS H335) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how are binding assays designed?
The compound’s structural analogs (e.g., N-(1-benzylpiperidin-4-yl)phenylacetamides) show high affinity for sigma-1 receptors (σ1R), implicated in neuroprotection and cancer. Assays involve:
- Radioligand Binding : Compete with H-(+)-Pentazocine in transfected cell membranes (e.g., CHO-K1 cells) to determine IC values .
- Functional Assays : Measure intracellular Ca flux or ER stress response modulation in neuronal models .
Q. How do structural modifications (e.g., fluorination, benzyl substitution) impact the compound’s bioactivity and selectivity?
- Fluorine Position : 3-Fluoro substitution on the benzamide enhances metabolic stability and σ1R affinity due to electronegativity and steric effects .
- Benzyl Group : Removal or substitution (e.g., 4-fluorobenzyl) reduces σ1R binding by >50%, highlighting its role in receptor docking .
- Piperidine Methylation : N-methylation decreases blood-brain barrier permeability but improves solubility .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Batch Purity Analysis : Re-evaluate compound purity via HPLC-MS to rule out impurities (e.g., unreacted starting materials) .
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For example, σ1R binding assays vary significantly between rat brain homogenates and recombinant systems .
- Metabolite Interference : Use hepatic microsomes to identify active metabolites that may contribute to off-target effects .
Q. How can polymorphism or crystallographic variations affect the compound’s physicochemical properties?
- Crystal Packing : Noncovalent interactions (e.g., C–F···H–N) influence solubility and melting points. X-ray diffraction of polymorphs reveals differences in hydrogen-bonding networks and lattice stability .
- Mechanical Properties : Nanoindentation studies on polymorphs correlate crystal slip planes with tabletability in formulation research .
Q. What analytical methods are used to assess stability under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
- HPLC-PDA : Detect hydrolysis products (e.g., free 3-fluorobenzoic acid).
- LC-MS/MS : Identify oxidative byproducts (e.g., N-oxide derivatives) .
- Long-Term Stability : Store at −20°C in amber vials under inert gas (argon) to prevent photolysis and oxidation .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
